5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS number search
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS number search
An In-Depth Technical Guide to 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
Executive Summary
5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a highly specialized heterocyclic intermediate used primarily in the development of dopaminergic ligands and kinase inhibitors.[1] Its structural core—a tetrahydroisoquinoline (THIQ) scaffold functionalized with orthogonal reactive handles (bromide and nitro groups)—allows for divergent synthesis.[1] The bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a masked amine for subsequent derivatization.
This guide addresses the critical challenge of identifying this compound (often obscured in patent literature) and provides a validated synthetic route that circumvents the common pitfall of over-reduction.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The compound exists in two primary commercial forms: the free base and the hydrochloride salt. Researchers must distinguish between these during procurement and stoichiometry calculations.
| Parameter | Technical Detail |
| Chemical Name | 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline |
| CAS Number (Free Base) | 156694-04-1 |
| CAS Number (HCl Salt) | 1803595-97-2 |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.09 g/mol (Free Base) |
| SMILES | C1CNCC2=C(C=CC(=C21)Br)[O-] |
| InChIKey | WCDWDZBUTSPUKU-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid (Nitro group chromophore) |
| Solubility | Soluble in DMSO, DMF; HCl salt soluble in water/methanol |
Part 2: Strategic Synthesis & Mechanistic Logic
The synthesis of this compound presents a specific chemoselective challenge: reducing the pyridine ring of the isoquinoline precursor without reducing the nitro group. [1]
Standard catalytic hydrogenation (H₂/Pd-C) is unsuitable because it will reduce the nitro group to an amine (yielding 5-bromo-8-amino-1,2,3,4-THIQ) or debrominate the ring.[1] The "Senior Scientist" approach utilizes a hydride donor (Sodium Borohydride) on the activated isoquinolinium salt, which selectively reduces the imine bond of the heterocycle while leaving the nitro group intact.
Visualizing the Chemoselectivity
Caption: Divergent reduction pathways. Hydride reduction (green) preserves the nitro group; catalytic hydrogenation (red) destroys it.[1]
Part 3: Validated Experimental Protocol
This protocol is designed for a 10g scale.[1] It utilizes a "one-pot" bromination/nitration sequence followed by a separate reduction step.[1][2]
Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline (Precursor)
Rationale: Conducting bromination in sulfuric acid protects the nitrogen via protonation and directs bromination to the 5-position.[1] Subsequent addition of nitrate allows nitration at the 8-position without isolation.[1]
-
Setup: Charge a 3-neck round-bottom flask with H₂SO₄ (conc., 100 mL) . Cool to 0°C.[1]
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Addition: Add Isoquinoline (12.9 g, 100 mmol) dropwise. Maintain temp <10°C.
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Bromination: Add N-Bromosuccinimide (NBS, 17.8 g, 100 mmol) portion-wise at -25°C. Stir for 2 hours.
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Nitration: To the same vessel, add Potassium Nitrate (KNO₃, 10.1 g, 100 mmol) slowly. Allow to warm to room temperature (RT) and stir overnight.
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Workup: Pour onto crushed ice. Neutralize with NH₄OH (aq) to pH 9. Filter the yellow precipitate.[1][3]
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Yield: Expect ~60-70% yield of 5-bromo-8-nitroisoquinoline.
Step 2: Selective Reduction to 5-Bromo-8-nitro-1,2,3,4-THIQ
Rationale: Acetic acid serves dual purposes: it acts as the solvent and protonates the isoquinoline nitrogen, activating the ring for hydride attack by borohydride.
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Solvation: Dissolve 5-bromo-8-nitroisoquinoline (5.0 g, 19.7 mmol) in Glacial Acetic Acid (50 mL) .
-
Reduction: Cool to 10-15°C. Add Sodium Borohydride (NaBH₄, 3.0 g, 79 mmol) pellets slowly. Caution: Vigorous hydrogen gas evolution.[1]
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Reaction: Stir at RT for 3-4 hours. Monitor by TLC (DCM:MeOH 95:5).[1] The starting material (aromatic) is UV active and less polar; the product (amine) is more polar and stains with Ninhydrin.[1]
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Quench: Carefully add water (50 mL). Basify with NaOH (aq) to pH >12 to liberate the free amine.[1]
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Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, or purify via flash column chromatography (DCM -> 5% MeOH/DCM).
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Technique | Expected Observation | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Two doublets at ~7.5-7.8 ppm (Ar-H).[1] Absence of singlet at ~9.2 ppm (H-1 of isoquinoline).[1] | Confirms reduction of the aromatic pyridine ring.[1] |
| ¹H NMR (Aliphatic) | Multiplets at ~2.8-3.2 ppm (CH₂ protons of THIQ ring).[1] | Confirms formation of tetrahydro- ring.[1][4][5][6][2][7] |
| LC-MS (ESI+) | m/z = 257/259 [M+H]⁺ (1:1 Br isotope pattern).[1] | Confirms presence of Bromine and molecular mass.[1][6] |
| IR Spectroscopy | Strong bands at ~1350 & 1530 cm⁻¹ (NO₂ stretch).[1] | Critical: Confirms the Nitro group survived reduction. |
References
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][2] Organic Syntheses, 81, 98. Link
- Core reference for the precursor synthesis.
-
Rey, M., Vergnani, T., & Dreiding, A. S. (1985). Synthese einiger 8-substituierter 2-Methyl-1,2,3,4-tetrahydroisochinoline. Helvetica Chimica Acta, 68(7), 1828-1834. Link[1]
- Establishes the regioselectivity of bromination/nitr
-
PubChem Compound Summary. (n.d.). 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CID 10038065). National Center for Biotechnology Information.[1] Link[1]
- Verification of chemical identifiers and CAS 156694-04-1.
-
Stokker, G. E. (1982).[1] Dehydrations with 2-chloro-1,3,2-dioxaphospholane. Tetrahedron Letters, 23(19), 1931-1934.
- Provides precedent for selective borohydride reduction of nitro-isoquinolines.
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